PIK-93

Description

Structure

3D Structure

Properties

IUPAC Name |

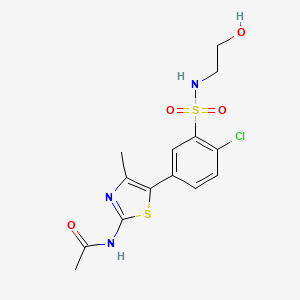

N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c1-8-13(23-14(17-8)18-9(2)20)10-3-4-11(15)12(7-10)24(21,22)16-5-6-19/h3-4,7,16,19H,5-6H2,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVNFXCESCXMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425868 | |

| Record name | PIK-93 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593960-11-3 | |

| Record name | N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIK-93 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[4-Chloro-3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl]-4-methyl-2-thiazolyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3XFL5JRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PIK-93

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-93 is a potent small molecule inhibitor with a complex mechanism of action primarily targeting lipid kinases. Initially identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), it also exhibits significant activity against class I phosphoinositide 3-kinases (PI3Ks), particularly the γ and α isoforms. This dual activity profile makes this compound a valuable tool for dissecting the roles of these kinases in various cellular processes and a potential starting point for the development of therapeutics for a range of diseases, including cancer and viral infections. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its target specificity, impact on signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dual Inhibition of PI4KIIIβ and PI3Ks

This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding site of its target kinases.[1] Its primary mechanism revolves around the potent and relatively selective inhibition of PI4KIIIβ, an enzyme critical for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in membrane trafficking and the structural integrity of the Golgi apparatus.[2]

Simultaneously, this compound demonstrates potent inhibition of class I PI3K isoforms, which are central to the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][3] The inhibition of this pathway by this compound can induce apoptosis and halt the growth of cancer cells.[1]

Quantitative Data Presentation: Target Selectivity Profile

The inhibitory activity of this compound against various lipid kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the key metric for comparison.

| Target Kinase | IC50 (nM) | Reference |

| Primary Targets | ||

| PI4KIIIβ | 19 | [4][5][6][7] |

| PI3Kγ (p110γ) | 16 | [4][5][7] |

| PI3Kα (p110α) | 39 | [4][5][6][7] |

| Off-Targets | ||

| PI3Kδ (p110δ) | 120 | [4][5][6][7] |

| PI3Kβ (p110β) | 590 | [4][5][6][7] |

| DNA-PK | 64 | [4] |

| mTORC1 | 1380 | [8] |

| hsVps34 | 320 | [8] |

| ATM | 490 | [8] |

| PI4KIIIα | 1100 | [6] |

| PI4KIIα | >100,000 | [6] |

| C2β | 140 | [8] |

| C2α | 16,000 | [8] |

| ATR | 17,000 | [8] |

Impact on Cellular Signaling Pathways

The dual inhibition of PI4KIIIβ and PI3Ks by this compound leads to the modulation of several critical cellular signaling pathways.

Disruption of the PI3K/AKT/mTOR Pathway

By inhibiting PI3Kα and other isoforms, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as AKT and PDK1, leading to the suppression of the entire PI3K/AKT/mTOR signaling cascade.[1][9] This pathway is frequently hyperactivated in cancer, and its inhibition by this compound underlies the compound's anti-proliferative and pro-apoptotic effects.[1][10]

References

- 1. medkoo.com [medkoo.com]

- 2. nbinno.com [nbinno.com]

- 3. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]

- 8. adooq.com [adooq.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

The Dual Role of PIK-93: A Technical Primer on its Primary Kinase Targets

PIK-93 has emerged as a critical chemical probe in cell biology and drug discovery, primarily recognized for its potent inhibitory action against specific lipid kinases. This technical guide synthesizes the current understanding of this compound's primary targets, offering a detailed overview for researchers, scientists, and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Molecular Targets: A Dual Affinity

This compound is a potent, synthetic inhibitor that demonstrates high affinity for two key enzymes: Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and Phosphoinositide 3-kinase γ (PI3Kγ).[1][2][3][4] Its inhibitory activity against these targets occurs in the low nanomolar range, establishing them as its primary targets of action.

Specifically, this compound inhibits PI4KIIIβ with an IC50 of 19 nM.[1][2][3][4] Concurrently, it exhibits potent inhibition of PI3Kγ with an IC50 of 16 nM.[1][2][3] The compound also displays significant, albeit slightly less potent, activity against PI3Kα, with a reported IC50 of 39 nM.[1][2][3] Its mechanism of action against PI3Ks is through competitive inhibition at the ATP-binding site.[5]

While this compound is highly potent against these specific kinases, it demonstrates selectivity, with significantly lower activity against other related kinases, even at concentrations up to 10 μM.[1][2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound has been quantified against a panel of phosphoinositide kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity across different kinase isoforms.

| Kinase Target | IC50 Value |

| PI4KIIIβ | 19 nM[1][2][3][4] |

| PI3Kγ | 16 nM[1][2][3] |

| PI3Kα | 39 nM[1][2][3] |

| PI3Kδ | 0.12 µM[1][2][3] |

| PI3Kβ | 0.59 µM[1][2][3] |

| PI4KIIIα | 1,100 nM[6] |

| PI4KIIα | >100,000 nM[6] |

Cellular Signaling Pathways Modulated by this compound

The dual inhibition of PI4KIIIβ and the PI3K family by this compound implicates it in multiple critical cellular signaling pathways.

The PI3K/AKT/mTOR Pathway

This compound's inhibition of Class I PI3K isoforms (α, β, γ, δ) directly impacts the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, survival, and metabolism.[5][7] By blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), this compound prevents the activation of downstream effectors such as AKT and mTOR.[7] This pathway is frequently hyperactivated in cancer, making this compound a valuable tool for oncological research.[5][7]

PI4KIIIβ-Mediated Cellular Processes

PI4KIIIβ is essential for maintaining the lipid composition of the Golgi apparatus and plays a crucial role in the transport of ceramide from the endoplasmic reticulum to the Golgi.[1][2][6] By inhibiting PI4KIIIβ, this compound disrupts these processes, leading to an inhibition of sphingomyelin synthesis.[1][2][3] This kinase is also co-opted by several RNA viruses for the formation of their replication organelles. Consequently, this compound has demonstrated anti-enterovirus effects, including against poliovirus and hepatitis C virus.[1][2][3]

Detailed Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust and reproducible experimental methods. Below are protocols for key assays used to determine its efficacy.

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a standard thin-layer chromatography (TLC) assay to measure lipid kinase activity and determine IC50 values.[1][8]

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the specific kinase isoform, this compound at various concentrations (typically a 10-12 point two-fold serial dilution from a high concentration of 100 µM, with a final DMSO concentration of 2%), kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/ml).[1][8]

2. Reaction Initiation:

-

Initiate the kinase reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10 or 100 µM.[1][8]

-

Allow the reaction to proceed for 20 minutes at room temperature.[1][8]

3. Reaction Termination and Lipid Extraction:

-

Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol.[1][8]

-

Vortex the biphasic mixture and centrifuge briefly to separate the phases.[1][8]

-

Carefully transfer the lower organic phase to a new tube.[1][8]

4. Thin-Layer Chromatography (TLC):

5. Quantification:

-

Dry the TLC plate and expose it to a phosphorimager screen.[1]

-

Quantify the radioactive signal to determine the extent of kinase inhibition at each this compound concentration and calculate the IC50 value.[1]

Cellular Assay: Actin Staining in dHL60 Cells

This protocol details a method to observe the cellular effects of this compound on actin organization in differentiated HL60 (dHL60) cells, which is relevant to its impact on cell motility and chemotaxis.[1][8]

1. Cell Preparation:

-

Pre-incubate dHL60 cells in suspension with the desired concentration of this compound (e.g., 0.5 µM–1 µM) or a vehicle control for 40 minutes.[1][8]

2. Cell Plating and Stimulation:

-

Resuspend the cells in mHBSS containing the same concentration of this compound or vehicle.[1][8]

-

Allow the cells to adhere to fibronectin-coated coverslips.[1][8]

-

Stimulate the cells with a uniform concentration of 100 nM f-Met-Leu-Phe (fMLP) for 3 minutes.[1][8]

3. Cell Fixation and Staining:

-

Stain the F-actin by incubating the cells with 10 units/mL of rhodamine-phalloidin for 15 minutes.[1][8]

4. Imaging:

-

Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy to assess changes in cell morphology and actin distribution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]

- 4. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Discovery and Synthesis of PIK-93

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-93 is a potent, synthetic small molecule that has garnered significant interest in the scientific community for its dual inhibitory activity against phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity in structured tables, and visualizations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, cell biology, and drug discovery.

Discovery and Mechanism of Action

This compound was identified as the first potent, synthetic inhibitor of PI4KIIIβ.[1][4] It also demonstrates potent inhibition of PI3K isoforms, particularly the γ and α isoforms.[1][2] The dual-specificity of this compound makes it a valuable tool for dissecting the distinct and overlapping roles of these lipid kinases in various cellular processes.

The mechanism of action of this compound involves competitive inhibition at the ATP-binding site of its target kinases.[5] X-ray crystallography studies of this compound in complex with p110γ have revealed key interactions, including hydrogen bonds with the backbone amide and carbonyl of Val882 in the hinge region and between its sulfonamide group and Asp964.[4][6] By blocking the activity of PI3Ks, this compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and trafficking.[5][7] Its inhibition of PI4KIIIβ has been shown to disrupt ceramide transport from the endoplasmic reticulum (ER) to the Golgi apparatus, impacting sphingomyelin synthesis.[1][2] This has downstream effects on viral replication, as PI4KIIIβ is essential for the replication of numerous viruses.[4]

Synthesis of this compound

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various lipid kinases.

Table 1: this compound IC50 Values against PI3K and PI4K Isoforms

| Kinase Target | IC50 (nM) | Reference(s) |

| PI4KIIIβ | 19 | [1][2][3][4] |

| PI3Kγ | 16 | [1][2][4] |

| PI3Kα | 39 | [1][2][4] |

| PI3Kδ | 120 | [2][3][4] |

| PI3Kβ | 590 | [2][3][4] |

| PI4KIIIα | 1,100 | [3] |

| PI4KIIα | >100,000 | [3] |

Table 2: this compound IC50 Values against Other Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| DNA-PK | 64 | [8] |

| hsVps34 | 320 | [8] |

| ATM | 490 | [8] |

| mTORC1 | 1,380 | [8] |

| C2α | 16,000 | [8] |

| ATR | 17,000 | [8] |

Table 3: this compound EC50 Values in Cellular Assays

| Cellular Effect | Cell Line | EC50 (µM) | Reference(s) |

| Anti-Poliovirus (PV) Replication | - | 0.14 | [1][2] |

| Anti-Hepatitis C Virus (HCV) Replication | - | 1.9 | [1][2] |

Experimental Protocols

In Vitro PI3K/PI4K Kinase Assay (TLC-based)

This protocol describes a standard thin-layer chromatography (TLC) assay to measure the lipid kinase activity of PI3Ks and PI4Ks and to determine the IC50 values of inhibitors like this compound.[1][7]

Materials:

-

Purified kinase (PI3K or PI4K isoforms)

-

This compound (or other inhibitors) dissolved in DMSO

-

Kinase reaction buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2

-

Substrate: Sonicated phosphatidylinositol (PI) (100 µg/mL)

-

[γ-32P]ATP (10 µCi)

-

1N HCl

-

Chloroform:Methanol (1:1)

-

TLC developing solvent: n-propanol:1M acetic acid (65:35)

-

TLC plates (silica gel)

-

Phosphorimager screen and scanner

Procedure:

-

Prepare a reaction mixture containing the kinase, this compound at various concentrations (typically 10-12 two-fold dilutions starting from 100 µM, with a final DMSO concentration of 2%), and kinase reaction buffer.

-

Add freshly sonicated phosphatidylinositol to the reaction mixture.

-

Initiate the kinase reaction by adding ATP containing 10 µCi of [γ-32P]ATP to a final concentration of 10 or 100 µM.

-

Allow the reaction to proceed for 20 minutes at room temperature.

-

Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of CHCl3:MeOH (1:1).

-

Vortex the biphasic mixture and centrifuge briefly.

-

Carefully transfer the lower organic phase to a new tube.

-

Spot the extracted organic phase onto a TLC plate.

-

Develop the TLC plate in a chamber containing the n-propanol:acetic acid developing solvent for 3-4 hours.

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Quantify the radioactive spots corresponding to the phosphorylated product to determine kinase activity at each inhibitor concentration.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][7]

Actin Staining in Differentiated HL-60 (dHL60) Cells

This protocol details the procedure for staining F-actin in dHL60 cells to observe the effects of this compound on the actin cytoskeleton.[7]

Materials:

-

Differentiated HL-60 (dHL60) cells

-

This compound or vehicle (DMSO)

-

mHBSS (modified Hank's Balanced Salt Solution)

-

Fibronectin-coated coverslips

-

f-Met-Leu-Phe (fMLP) (100 nM)

-

3.7% Paraformaldehyde (PFA) in PBS

-

Rhodamine-phalloidin (10 units/mL)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Pre-incubate dHL60 cells in suspension with the desired concentration of this compound (e.g., 0.5 µM–1 µM) or vehicle for 40 minutes.

-

Centrifuge the cells for 5 minutes at 2000 rpm at room temperature.

-

Resuspend the cell pellet in mHBSS containing the same concentration of this compound or vehicle.

-

Allow the cells to adhere to fibronectin-coated coverslips.

-

Stimulate the adherent cells with a uniform concentration of 100 nM fMLP for 3 minutes.

-

Fix the cells by adding 3.7% PFA for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells and stain for F-actin by incubating with 10 units/mL rhodamine-phalloidin for 15 minutes.

-

Wash the cells with PBS to remove excess stain.

-

Mount the coverslips on microscope slides and visualize using fluorescence microscopy.[7]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: The role of PI4KIIIβ in ceramide transport and its inhibition by this compound.

Conclusion

This compound stands out as a critical chemical probe for investigating the complex roles of PI4KIIIβ and PI3Ks in cellular signaling. Its ability to potently inhibit these kinases has provided valuable insights into processes ranging from cell proliferation and migration to intracellular trafficking and viral replication. This technical guide consolidates key information on this compound, offering researchers a foundational resource to facilitate further studies into the therapeutic potential of targeting these important lipid kinases.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

PIK-93: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activity, and methodologies associated with the potent kinase inhibitor, PIK-93.

Core Chemical Identity

This compound is a synthetic, cell-permeable compound recognized for its potent inhibitory effects on phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) isoforms. Its systematic IUPAC name is N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide.

| Property | Value |

| Molecular Formula | C₁₄H₁₆ClN₃O₄S₂ |

| Molecular Weight | 389.88 g/mol |

| CAS Number | 593960-11-3 |

| Appearance | White to off-white solid |

| SMILES | CC(NC1=NC(C)=C(S1)C2=CC=C(C(S(=O)(NCCO)=O)=C2)Cl)=O |

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its effective use in experimental settings.

| Property | Data |

| Solubility | Soluble in DMSO (up to 100 mg/mL), and to a lesser extent in Ethanol.[1] Insoluble in water. |

| Storage and Stability | Store as a solid powder at -20°C for up to 3 years.[1] In solvent, store at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. |

Biological Activity and Target Profile

This compound is a potent inhibitor of both PI4K and Class I PI3K isoforms. Its inhibitory activity is summarized in the table below.

| Target | IC₅₀ (nM) |

| PI4KIIIβ | 19[1][2] |

| PI3Kγ | 16[1][2] |

| PI3Kα | 39[1][2] |

| PI3Kδ | 120 |

| PI3Kβ | 590 |

This compound demonstrates selectivity for PI4KIIIβ over other PI4K isoforms.[3] It has been shown to have no significant inhibitory effect against a broad panel of other protein kinases at concentrations up to 10 µM.[1][2]

Signaling Pathway Inhibition

This compound primarily exerts its biological effects through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1]

Experimental Protocols

In Vitro Kinase Assay (IC₅₀ Determination)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the target kinase, varying concentrations of this compound (typically in 2% final DMSO concentration), assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol (100 µg/ml).[4]

-

Initiation: Start the reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10 or 100 µM.[4]

-

Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[4]

-

Termination: Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 chloroform:methanol mixture.[4]

-

Lipid Extraction: Vortex the mixture and centrifuge briefly to separate the phases. Carefully transfer the lower organic phase to a new tube.[4]

-

Thin-Layer Chromatography (TLC): Spot the extracted organic phase onto a TLC plate. Develop the plate for 3-4 hours in a solvent system of 65:35 n-propanol:1M acetic acid.[4]

-

Analysis: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the radiolabeled lipid products to determine kinase activity at each inhibitor concentration. IC₅₀ values are then calculated from the dose-response curve.[4]

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of this compound in a biological context.

5.2.1. Western Blotting for PI3K Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).

-

Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

5.2.2. Cell Proliferation/Viability Assay

Assays such as MTT, XTT, or CellTiter-Glo® can be used to measure the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a valuable research tool for investigating the roles of PI4K and PI3K signaling in various cellular processes. Its potent and relatively selective inhibitory profile makes it a key compound for studies in cell biology, cancer research, and drug discovery. The provided protocols offer a foundation for the effective utilization and characterization of this compound in a laboratory setting.

References

PIK-93 inhibitor selectivity profile

An In-depth Technical Guide to the PIK-93 Inhibitor Selectivity Profile

Introduction

This compound is a potent small molecule inhibitor initially identified for its activity against phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and members of the Class I phosphoinositide 3-kinase (PI3K) family.[1][2][3][4] Its dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of these lipid kinases in various cellular processes. This document provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism and associated experimental workflows, intended for researchers and professionals in drug development.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of lipid kinases. The data reveals high potency for PI4KIIIβ, PI3Kγ, and PI3Kα, with lower activity against other isoforms.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Reference |

| PI4KIIIβ | 19 nM | [1][2][3][4][5][6] |

| PI3Kγ | 16 nM | [1][2][3][4][6] |

| PI3Kα | 39 nM | [1][2][4][5][6] |

| PI3Kδ | 120 nM (0.12 µM) | [1][2][3][5] |

| PI3Kβ | 590 nM (0.59 µM) | [1][2][3][5] |

| PI4KIIIα | 1,100 nM (1.1 µM) | [5] |

| PI4KIIα | >100,000 nM (>100 µM) | [5] |

| PI3KC2β | 14,000 nM (14 µM) | [2] |

Note: IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.

Table 2: Cellular Activity and Cytotoxicity of this compound

| Cellular Effect / Cell Line | Assay Type | Effective Concentration (EC50 / IC50) | Reference |

| Anti-Poliovirus Activity | Viral Replication Assay | 140 nM (0.14 µM) | [1][2][6] |

| Anti-Hepatitis C Virus (HCV) Activity | Viral Replication Assay | 1,900 nM (1.9 µM) | [1][2][6] |

| Non–Small Cell Lung Cancer (NSCLC) Lines | Sulforhodamine B (SRB) Cytotoxicity | >5,000 nM (>5 µM) | [7] |

| Normal Fibroblast Cells (HFB) | Sulforhodamine B (SRB) Cytotoxicity | >20,000 nM (>20 µM) | [7] |

Note: this compound demonstrates low cytotoxicity in cancer and normal cell lines at concentrations significantly higher than those required for its primary kinase targets.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its cellular effects by inhibiting key enzymes in two major signaling pathways. Its inhibition of PI4KIIIβ disrupts processes like ceramide transport and viral replication, while its action on PI3Ks affects cell growth, survival, and polarity.[5][8]

Caption: this compound inhibits both PI4KIIIβ and Class I PI3K pathways.

A notable mechanism discovered is the ability of this compound to promote the ubiquitination and subsequent proteasomal degradation of Programmed death-ligand 1 (PD-L1) in lung cancer cells.[7] This occurs through an enhanced interaction between PD-L1 and the E3 Ubiquitin ligase Cullin-4A (CUL4A), suggesting a role for this compound in modulating the tumor microenvironment.[7]

Caption: Logical workflow of this compound-induced PD-L1 degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's selectivity and potency.

In Vitro Lipid Kinase Assay (TLC-based)

This assay measures the direct inhibitory effect of this compound on purified kinase enzymes.[1]

-

Reaction Mixture Preparation : A reaction mixture is prepared containing the purified kinase, this compound at various concentrations (typically with a final DMSO concentration of 2%), reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol (100 µg/ml) as the substrate.[1]

-

Reaction Initiation : The kinase reaction is initiated by adding ATP, which includes 10 µCi of γ-³²P-ATP, to a final concentration of 10 or 100 µM.[1]

-

Incubation : The reaction is allowed to proceed for 20 minutes at room temperature.[1]

-

Reaction Termination : The reaction is stopped by the addition of 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol (CHCl₃:MeOH).[1]

-

Lipid Extraction : The biphasic mixture is vortexed and centrifuged. The lower organic phase, containing the radiolabeled lipid product, is carefully transferred to a new tube.[1]

-

Analysis : The extracted lipids are spotted onto a thin-layer chromatography (TLC) plate, separated by chromatography, and the radiolabeled product is visualized and quantified using autoradiography to determine the extent of inhibition and calculate IC50 values.[1]

Caption: Workflow for the TLC-based in vitro lipid kinase assay.

Cellular Assays

-

Actin Staining for Cell Polarity : Differentiated HL60 (dHL60) cells are preincubated with this compound for 40 minutes. Following stimulation with f-Met-Leu-Phe (fMLP) to induce polarity, the cells are fixed with 3.7% PFA and stained with rhodamine-phalloidin to visualize F-actin distribution.[1] In these experiments, this compound was observed to impair the stability of the leading edge.[1][2]

-

Ceramide Transport Assay : In COS-7 cells, treatment with this compound (e.g., 250 nM) is evaluated for its ability to block the transport of ceramide from the endoplasmic reticulum to the Golgi. This can be assessed by monitoring the accumulation of fluorescently labeled ceramide (FL-Cer) in the Golgi or by measuring the conversion of [³H]serine-labeled endogenous ceramide into sphingomyelin.[1][2] this compound effectively inhibits these processes, highlighting the role of PI4KIIIβ.[1][2][5]

-

Sulforhodamine B (SRB) Cytotoxicity Assay : To measure cytotoxicity, various cell lines are treated with a range of this compound concentrations for 72 hours.[7] Following incubation, cells are fixed, stained with sulforhodamine B, and the absorbance is measured to determine cell survival relative to untreated controls, from which IC50 values for cytotoxicity are calculated.[7]

Summary and Conclusion

This compound is a potent dual inhibitor of PI4KIIIβ and Class I PI3K isoforms, particularly PI3Kγ and PI3Kα. Its selectivity profile, characterized by low nanomolar IC50 values against its primary targets and significantly lower potency against other kinases and in cytotoxicity assays, makes it a precise tool for cellular studies.[1][5][7] The detailed protocols provided herein serve as a standard for characterizing this compound and similar inhibitors. Its recently discovered ability to induce PD-L1 degradation opens new avenues for its potential application in immuno-oncology research.[7] Understanding this detailed selectivity profile is critical for the accurate interpretation of experimental results and for guiding future drug development efforts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. PIK 93 | CAS 593960-11-3 | PIK93 | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]

- 7. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

PIK-93: A Potent Inhibitor of Viral Replication Through Host Cell Factor Targeting

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor PIK-93 and its significant effects on the replication of a broad range of viruses. This compound is a potent, cell-permeable molecule that primarily targets the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a crucial factor for the formation of replication organelles for numerous positive-strand RNA viruses. This document details the mechanism of action of this compound, its inhibitory profile against various viral species, and the underlying cellular pathways it modulates. Furthermore, this guide presents detailed experimental protocols for assessing the antiviral activity of this compound and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in virology and drug development.

Introduction

The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral therapies. A promising strategy in this endeavor is the targeting of host cell factors that are essential for the replication of multiple viruses. This approach offers the potential for a higher barrier to the development of viral resistance compared to direct-acting antivirals. This compound has emerged as a key pharmacological tool and a potential lead compound in this area. It is a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a host enzyme hijacked by many viruses to create specialized intracellular membrane structures known as replication organelles, which are the sites of viral RNA synthesis.[1][2][3] This guide synthesizes the current scientific knowledge on this compound, focusing on its role as a modulator of viral replication.

Mechanism of Action of this compound

This compound exerts its antiviral effects primarily through the inhibition of PI4KIIIβ.[1][4][5][6] This kinase is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[3][7] Many positive-strand RNA viruses, particularly those belonging to the Picornaviridae family, recruit PI4KIIIβ to their replication sites to generate a PI4P-rich environment.[2][3] This accumulation of PI4P is critical for the recruitment of other host and viral proteins necessary for the formation and function of the replication organelles.[3][8] By inhibiting PI4KIIIβ, this compound disrupts the synthesis of PI4P, thereby preventing the formation of these essential viral replication platforms and ultimately halting viral proliferation.[2][8]

It is important to note that while this compound is a potent inhibitor of PI4KIIIβ, it also exhibits activity against class I phosphoinositide 3-kinases (PI3Ks), particularly the p110α and p110γ isoforms.[1][4][5][6] This off-target activity should be considered when interpreting experimental results.

Signaling Pathway of PI4KIIIβ in Viral Replication

The following diagram illustrates the central role of PI4KIIIβ in the formation of viral replication organelles and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against its primary kinase targets and various viruses. The following tables summarize the key data from published studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| PI4KIIIβ | 19 | [1][4][5][6][9] |

| PI4KIIIα | 1,100 | [4] |

| PI4KIIα | >100,000 | [4] |

| PI3Kγ (p110γ) | 16 | [1][5][6][9] |

| PI3Kα (p110α) | 39 | [1][4][5][6][9] |

| PI3Kδ (p110δ) | 120 | [4][5][6][9] |

| PI3Kβ (p110β) | 590 | [1][4][5][6][9] |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Assay | Endpoint | Value | Reference |

| Enterovirus 71 (EV71) | RD cells | RNA replication | Inhibition of viral RNA | 0.25 µM significantly reduces replication | [10] |

| Poliovirus (PV) | - | Replication assay | EC50 | 0.14 µM | [5][6][9] |

| Hepatitis C Virus (HCV) | Huh7.5 cells | Gaussia luciferase assay | EC50 | 1.9 µM | [5][6][9] |

| Enteroviruses | HeLa cells | RNA replication | - | 125 nM reduces replication | [4] |

| Coxsackievirus B3 (CVB3) | BGM cells | Luciferase reporter assay | Reduction in luciferase | >98% reduction at 5 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral effects of this compound.

In Vitro Kinase Assay

This protocol is used to determine the IC50 of this compound against a specific kinase, such as PI4KIIIβ.

Materials:

-

Recombinant kinase (e.g., PI4KIIIβ)

-

This compound

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2)

-

Phosphatidylinositol (PI) substrate

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase and varying concentrations of this compound in the kinase reaction buffer.

-

Add sonicated PI to the mixture.

-

Initiate the reaction by adding ATP containing [γ-32P]ATP.

-

Allow the reaction to proceed for 20 minutes at room temperature.

-

Stop the reaction and extract the lipids.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Quantify the amount of radiolabeled PI4P produced at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Viral Replication Assay (Luciferase-based)

This assay is used to quantify the effect of this compound on viral RNA replication using a reporter virus.

Materials:

-

Cells permissive to the virus of interest (e.g., HeLa, Huh7.5)

-

Reporter virus expressing a luciferase gene (e.g., Renilla or Firefly luciferase)

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).

-

Infect the cells with the luciferase-expressing reporter virus at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 8, 24, or 48 hours), lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) to control for cytotoxicity.

-

Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the this compound concentration.

Experimental Workflow for Antiviral Testing

The following diagram outlines a typical workflow for evaluating the antiviral efficacy of this compound.

References

- 1. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]

- 2. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]

- 9. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Foot-and-mouth disease virus genome replication is unaffected by inhibition of type III phosphatidylinositol-4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PIK-93 in Cell Signaling

This guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor, detailing its mechanism of action, impact on critical cell signaling pathways, and its application in research. The information is presented with structured data, detailed experimental protocols, and visualizations to facilitate a deep understanding of this compound's function.

Core Mechanism of Action

This compound is a synthetic, cell-permeable molecule recognized primarily as a potent dual inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and Class I Phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Its mechanism of action involves competing with ATP for the binding site on these kinases, thereby blocking their catalytic activity.[5] This inhibition disrupts downstream signaling pathways crucial for a multitude of cellular processes, including cell survival, proliferation, metabolism, membrane trafficking, and immune regulation.[5][6]

This compound demonstrates high potency against PI4KIIIβ and the gamma (γ) isoform of PI3K, with IC50 values in the low nanomolar range.[1][7] It also exhibits significant inhibitory activity against other PI3K isoforms, including alpha (α), delta (δ), and to a lesser extent, beta (β).[1][2][3] This broad-spectrum activity within the PI3K family, combined with potent PI4K inhibition, makes this compound a valuable tool for dissecting complex signaling networks.

Quantitative Inhibitor Profile

The inhibitory activity of this compound has been quantified against various lipid kinases. The following tables summarize its potency, providing a clear comparison of its selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Isoform | IC50 Value |

| Phosphatidylinositol 4-kinase | PI4KIIIβ | 19 nM[1][2][3][4] |

| PI4KIIIα | 1,100 nM[3] | |

| PI4KIIα | >100,000 nM[3] | |

| Phosphoinositide 3-kinase | p110γ (PI3Kγ) | 16 nM[1][2][3][4] |

| p110α (PI3Kα) | 39 nM[1][2][3] | |

| p110δ (PI3Kδ) | 120 nM[1][3] | |

| p110β (PI3Kβ) | 590 nM[1][3] | |

| DNA-dependent protein kinase | DNA-PK | 64 nM[1] |

Table 2: Cellular and Antiviral Activity of this compound

| Activity | Cell Line / Virus | EC50 / IC50 Value |

| Anti-Poliovirus (PV) Replication | - | 0.14 µM[1][7] |

| Anti-Hepatitis C Virus (HCV) Replication | - | 1.9 µM[1][7] |

| Cytotoxicity in NSCLC cell lines | H1975, CL83, etc. | >5 µM[6] |

| Cytotoxicity in normal fibroblast cells | HFB | >20 µM[6] |

Key Signaling Pathways Modulated by this compound

This compound's dual-target nature allows it to intervene in several fundamental signaling cascades.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[8][9] PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. By inhibiting Class I PI3K isoforms, this compound blocks the production of PIP3, leading to the suppression of the entire downstream cascade.[5] This has been shown to induce apoptosis and inhibit growth in cancer cells.[5]

PI4KIIIβ-Mediated Membrane and Ceramide Transport

PI4KIIIβ is a critical enzyme localized to the Golgi apparatus, where it generates phosphatidylinositol 4-phosphate (PI4P). PI4P is essential for recruiting lipid transfer proteins and regulating vesicular trafficking.[10] this compound's potent inhibition of PI4KIIIβ has been shown to disrupt the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi.[1][3] This subsequently impairs the synthesis of sphingomyelin.[1][7] This mechanism also underlies this compound's potent antiviral activity, as many viruses, including poliovirus and hepatitis C virus, rely on PI4KIIIβ to remodel host cell membranes for their replication.[1][3][7]

Modulation of the Tumor Microenvironment via PD-L1 Degradation

Recent studies have uncovered a novel function for this compound in cancer immunotherapy.[6] It has been shown to down-regulate the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of cancer cells and M1 macrophages.[6] The mechanism involves this compound promoting the interaction between PD-L1 and the E3 ubiquitin ligase Cullin-4A (CUL4A), which leads to increased ubiquitination and subsequent proteasomal degradation of PD-L1.[6] By reducing PD-L1 levels, this compound can restore T cell activity and enhance the efficacy of immune checkpoint blockade therapies, representing a promising strategy for modulating the tumor microenvironment.[6]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key assays used to characterize this compound.

In Vitro Lipid Kinase Activity Assay (TLC-based)

This protocol describes a standard method for measuring the in vitro potency of this compound against PI3K and PI4K isoforms.[1][11]

Methodology:

-

Reaction Mixture Preparation : Prepare a reaction mixture containing the purified kinase enzyme, this compound at various concentrations (typically a serial dilution, with 2% DMSO final concentration), kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol substrate (100 µg/mL).

-

Initiation : Start the kinase reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10-100 µM.

-

Incubation : Allow the reaction to proceed for 20 minutes at room temperature.

-

Termination : Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of Chloroform:Methanol.

-

Phase Separation : Vortex the biphasic mixture and centrifuge briefly. Carefully transfer the lower organic phase to a new tube.

-

TLC Analysis : Spot the organic extract onto a silica gel Thin-Layer Chromatography (TLC) plate.

-

Development : Develop the TLC plate for 3-4 hours in a solvent system of 65:35 n-propanol:1M acetic acid.

-

Detection and Quantification : Dry the TLC plate and expose it to a phosphorimager screen. The amount of radiolabeled, phosphorylated lipid product is quantified to determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Cellular PD-L1 Protein Stability Assay (Cycloheximide Chase)

This protocol is used to determine if this compound affects the stability and degradation rate of a target protein within cells.[6]

Methodology:

-

Cell Culture : Plate lung cancer cells (e.g., CL83) and grow to an appropriate confluency.

-

Treatment : Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor, to block the production of new proteins. Concurrently, treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound (e.g., 10 µM).

-

Time Course : Collect cell lysates at various time points after treatment (e.g., 0, 2, 4, 6, 8, 10 hours).

-

Control for Proteasome Inhibition : As a control, treat a parallel set of cells with this compound and a proteasome inhibitor (e.g., MG132) to verify if the degradation is proteasome-dependent.

-

Western Blotting : Separate the proteins from the cell lysates by SDS-PAGE and transfer them to a membrane.

-

Detection : Probe the membrane with a primary antibody specific for PD-L1 and a loading control (e.g., β-actin). Use a secondary antibody for detection.

-

Analysis : Quantify the band intensities for PD-L1 at each time point relative to the loading control. A faster decrease in the PD-L1 signal in this compound-treated cells compared to the control indicates an accelerated degradation rate and reduced protein half-life. The restoration of PD-L1 levels in the presence of MG132 confirms proteasome-mediated degradation.

Summary and Future Directions

This compound is a versatile and potent chemical probe with complex inhibitory actions across the PI3K and PI4K families. Its ability to simultaneously block multiple signaling nodes makes it a powerful tool for investigating cellular processes ranging from membrane trafficking and viral replication to cell survival and immune regulation. While its lack of high specificity for a single kinase can complicate the interpretation of results, this same property allows for the exploration of pathway crosstalk and redundancy. The recent discovery of its role in modulating PD-L1 stability opens new avenues for its potential application in combination cancer therapies. Future research will likely focus on developing more isoform-selective derivatives of this compound and further exploring its therapeutic potential in oncology, virology, and inflammatory diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]

- 5. medkoo.com [medkoo.com]

- 6. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. nbinno.com [nbinno.com]

- 11. glpbio.com [glpbio.com]

The Impact of PIK-93 on Golgi Apparatus Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PIK-93, a potent small molecule inhibitor, on the structure and function of the Golgi apparatus. By targeting key lipid kinases, this compound serves as a critical tool for dissecting the intricate signaling pathways that govern Golgi-mediated cellular processes. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory activity and cellular effects, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction to this compound and its Primary Target

This compound is a synthetic, potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a key enzyme in the synthesis of phosphatidylinositol 4-phosphate (PI4P) within the Golgi apparatus. PI4P is an essential phosphoinositide that acts as a signaling lipid and a docking site for a variety of effector proteins, thereby regulating vesicular trafficking and lipid transport to and from the Golgi. While this compound is most recognized for its activity against PI4KIIIβ, it also exhibits inhibitory effects on class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ and PI3Kα. This multi-kinase activity should be considered when interpreting experimental results.

Quantitative Data on this compound Activity and Effects

The following tables summarize the quantitative data regarding the inhibitory potency of this compound and its observed effects on Golgi-related functions.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value |

| PI4KIIIβ | 19 nM[1] |

| PI3Kγ | 16 nM |

| PI3Kα | 39 nM |

| PI3Kβ | 0.59 µM |

| PI3Kδ | 0.12 µM[2] |

Table 2: Cellular Effects of this compound on Golgi Function

| Cell Line | This compound Concentration | Observed Effect on Golgi | Reference |

| Huh7.5 | 0.5 µM | Reduction in Golgi PI4P levels | [3][4] |

| Huh7.5 | 30 µM | Significant reduction in Golgi PI4P levels | [3][4] |

| COS-7 | 250 nM | Abrogation of CERT-PH domain and FL-Cer accumulation in Golgi | [2] |

| COS-7 | 250 nM | Significant inhibition of ceramide to sphingomyelin conversion | [2] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects on the Golgi by inhibiting PI4KIIIβ, leading to a reduction in PI4P levels. This disrupts the recruitment and function of PI4P-dependent effector proteins that are crucial for Golgi structure and trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on Golgi apparatus function.

In Vitro PI4KIIIβ Kinase Assay

This assay measures the enzymatic activity of PI4KIIIβ and its inhibition by this compound.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the PI4KIIIβ enzyme, the desired concentration of this compound (typically with a 2% DMSO final concentration), a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/ml)[2].

-

Reaction Initiation: Initiate the kinase reaction by adding ATP containing 10 µCi of γ-32P-ATP to a final concentration of 10 or 100 µM[2].

-

Incubation: Allow the reaction to proceed for 20 minutes at room temperature[2].

-

Reaction Termination and Lipid Extraction: Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of CHCl3:MeOH (1:1). Vortex the mixture and centrifuge briefly. Carefully transfer the organic (lower) phase to a new tube[2].

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate for 3-4 hours in a solution of 65:35 n-propanol:1M acetic acid[2].

-

Analysis: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the amount of radiolabeled PI4P to determine the kinase activity. IC50 values are typically determined by measuring kinase activity at multiple concentrations of the inhibitor[2].

Immunofluorescence Staining of Golgi PI4P

This protocol allows for the visualization and quantification of PI4P levels within the Golgi apparatus of cultured cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Huh7.5 or COS-7) on coverslips. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours)[3][4].

-

Fixation: Fix the cells with 2% paraformaldehyde in PBS for 15 minutes at room temperature[5].

-

Permeabilization: Rinse the cells with PBS containing 50 mM NH4Cl. Permeabilize the cells for 5 minutes with 20 µM digitonin in a suitable buffer (e.g., 20 mM PIPES, pH 6.8, 137 mM NaCl, 2.7 mM KCl)[5][6].

-

Blocking: Rinse with the permeabilization buffer and then block for 45 minutes with a blocking solution (e.g., buffer supplemented with 5% normal goat serum and 50 mM NH4Cl)[5].

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against PI4P. For co-localization, a primary antibody against a Golgi marker protein (e.g., giantin or GM130) can also be included.

-

Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.

-

Quantification: Quantify the mean fluorescence intensity of the PI4P signal within the Golgi region (defined by the Golgi marker) to determine changes in PI4P levels[3][4].

Subcellular Fractionation for Golgi Isolation

This protocol describes a method to enrich for Golgi membranes from cultured cells or tissues.

Protocol:

-

Homogenization: Harvest cells or tissue and homogenize in a buffer containing sucrose (e.g., 0.5 M sucrose) using a Dounce homogenizer[7][8].

-

Differential Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and unbroken cells. Collect the supernatant[8].

-

Sucrose Gradient: Layer the supernatant onto a discontinuous sucrose gradient (e.g., layers of 1.3 M, 0.86 M, and 0.5 M sucrose)[7][9].

-

Ultracentrifugation: Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to allow organelles to migrate to their isopycnic point (e.g., 60-90 minutes)[7][9].

-

Fraction Collection: Carefully collect the band corresponding to the enriched Golgi fraction, which is typically found at the interface of two sucrose layers (e.g., 0.5 M/0.86 M interface)[9].

-

Validation: The purity of the Golgi fraction should be assessed by Western blotting for known Golgi marker proteins (e.g., GM130, Giantin) and markers of other organelles to check for contamination.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of PI4KIIIβ and PI4P signaling in the Golgi apparatus. Its ability to acutely inhibit PI4P synthesis allows for the detailed study of downstream effects on Golgi structure, protein and lipid trafficking, and the recruitment of essential effector proteins. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at further elucidating the complex functions of the Golgi and the impact of their dysregulation in various disease states. Careful consideration of this compound's off-target effects on PI3Ks is necessary for the accurate interpretation of experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Item - Effect of PIK93 on Golgi or plasma membrane PI4P in Huh7.5 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcellular Fractionation [labome.com]

- 8. uab.edu [uab.edu]

- 9. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

PIK-93 In Vitro Assay: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-93 is a potent and versatile inhibitor with significant activity against class III phosphatidylinositol 4-kinase beta (PI4KIIIβ) and class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ and PI3Kα.[1][2][3] Its ability to target these key enzymes involved in a multitude of cellular processes—including cell growth, proliferation, differentiation, motility, and intracellular trafficking—makes it a valuable tool for cancer research and beyond.[4] This document provides detailed protocols for in vitro assays utilizing this compound, guidance on data interpretation, and a summary of its inhibitory activities.

Introduction to this compound

This compound was one of the first synthetic, potent inhibitors identified for PI4KIIIβ.[1][2][3] It also demonstrates strong inhibitory action against PI3Kγ and PI3Kα.[1][2][3] The dual activity of this compound allows for the investigation of the roles of these kinases in various biological systems. Research has demonstrated its effects on impairing the stability of the leading edge in differentiated HL60 (dHL60) cells, altering F-actin localization, and reducing chemotaxis.[1][2] Furthermore, this compound has been shown to inhibit the replication of certain viruses, such as poliovirus and hepatitis C virus.[1][2]

Signaling Pathway of Key this compound Targets

The PI3K/Akt/mTOR pathway is a critical signaling cascade that this compound can modulate through its inhibition of PI3Ks. This pathway is fundamental to cell survival and growth.

References

Application Notes and Protocols for the Use of PIK-93 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PIK-93, a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks), in a variety of cell culture-based experiments.

Introduction to this compound

This compound is a synthetic, cell-permeable molecule recognized as the first potent inhibitor of PI4KIIIβ.[1][2][3] It also demonstrates strong inhibitory activity against class I PI3K isoforms, particularly PI3Kγ and PI3Kα.[1][2][3] This dual activity makes this compound a valuable tool for investigating the cellular roles of these lipid kinases, which are crucial in processes like membrane trafficking, signal transduction, and viral replication.[1][4][5] Its applications in research span from studying ceramide transport and sphingomyelin synthesis to its potential as an anti-enterovirus agent and a modulator of the tumor microenvironment.[1][2][6][7]

Mechanism of Action

This compound primarily targets PI4KIIIβ and several PI3K isoforms. PI3Ks are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating key second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] This process activates downstream signaling cascades, most notably the Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[8] PI4KIIIβ, on the other hand, synthesizes phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the structural integrity and function of the Golgi apparatus and for the replication of many RNA viruses.[4][5]

By inhibiting these kinases, this compound disrupts the signaling pathways they control. For instance, its inhibition of PI3K can block Akt phosphorylation and downstream events.[8] Its effect on PI4KIIIβ can alter Golgi-related functions, such as ceramide transport.[1][4] More recently, this compound has been shown to induce the ubiquitination and proteasome-mediated degradation of PD-L1, suggesting a role in cancer immunotherapy.[6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various kinases and in different cellular contexts. This data is crucial for determining appropriate experimental concentrations.

| Target/Assay | IC50 / EC50 | Cell Line / Context | Reference |

| Kinase Activity | |||

| PI4KIIIβ | 19 nM | In vitro kinase assay | [1][2][3] |

| PI3Kγ (p110γ) | 16 nM | In vitro kinase assay | [1][2][3] |

| PI3Kα (p110α) | 39 nM | In vitro kinase assay | [1][2][3] |

| PI3Kδ (p110δ) | 120 nM (0.12 µM) | In vitro kinase assay | [1][2] |

| PI3Kβ (p110β) | 590 nM (0.59 µM) | In vitro kinase assay | [1][2] |

| PI4KIIIα | 1,100 nM (1.1 µM) | In vitro kinase assay | [4] |

| PI4KIIα | >100,000 nM (>100 µM) | In vitro kinase assay | [4] |

| Cell-Based Assays | |||

| Poliovirus Replication | 140 nM (0.14 µM) | HeLa cells | [1][2] |

| Hepatitis C Virus (HCV) Replication | 1,900 nM (1.9 µM) | Not specified | [1][2] |

| NSCLC Cell Cytotoxicity | >5 µM | CL83, HOP92, H522, H1975, etc. | [6] |

| Normal Fibroblast Cytotoxicity | >20 µM | HFB cells | [6] |

Application Notes

Reconstitution and Storage

-

Solubility: this compound is soluble in DMSO.[1][4][9] Commercially, it is often supplied as a powder or in a pre-dissolved DMSO solution (e.g., 10 mM).[7][9] It has limited solubility in ethanol.[4]

-

Stock Solution Preparation: To prepare a 10 mM stock solution from powder (MW: 389.88 g/mol ), dissolve 1 mg of this compound in 256.5 µL of high-quality, anhydrous DMSO. Vortex to ensure complete dissolution.

-

Storage: Store the solid powder desiccated at 4°C for short-term and -20°C for long-term storage.[9][10] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9][10]

Use in Cell Culture

-

Working Concentration: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question. Based on the available data, concentrations can range from low nanomolar to low micromolar.

-

For PI4KIIIβ-dependent processes like viral replication or ceramide transport, concentrations between 100 nM and 300 nM have been shown to be effective.[1][2][4]

-

For studies involving PI3K signaling or chemotaxis, concentrations in the range of 0.5 µM to 1 µM have been used.[1][2]

-

For modulating PD-L1 expression, concentrations up to 10 µM have been tested.[6]

-

-

Dose-Response Curve: It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM to 20 µM) to identify the effective window.

-

Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.

-

Incubation Time: Incubation times can vary from as short as 40 minutes for studying acute signaling events like actin localization to 24 hours or longer for assessing effects on protein expression or cell viability.[1][6]

Experimental Protocols

Protocol: Cell Viability/Cytotoxicity Assay (MTT/MTS)

This protocol is used to assess the effect of this compound on cell viability and determine its cytotoxic concentration (IC50).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Allow cells to adhere and resume growth for 18-24 hours.

-

Drug Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Also, prepare a medium control containing the highest concentration of DMSO used.

-

Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[12][13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[12][13]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

-

Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol: Western Blotting for PD-L1 Degradation

This protocol can be used to verify the findings that this compound promotes the degradation of PD-L1.[6]

Methodology:

-

Cell Treatment: Plate cells (e.g., CL83 lung cancer cells) and grow to 70-80% confluency. Treat cells with this compound (e.g., 1 µM and 10 µM) or DMSO for 18-24 hours.[6]

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel.[16][17]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15][16] Compare the PD-L1 band intensity between treated and control samples.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Small-molecule this compound modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound |CAS:593960-11-3 Probechem Biochemicals [probechem.com]

- 8. mdpi.com [mdpi.com]

- 9. cellagentech.com [cellagentech.com]

- 10. abmole.com [abmole.com]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 7tmantibodies.com [7tmantibodies.com]

- 15. origene.com [origene.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

Application Notes and Protocols: Determining the Optimal Concentration of PIK-93 for HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction to PIK-93

This compound is a widely used pharmacological tool to investigate cellular processes regulated by PI3K and PI4K. It is a potent, ATP-competitive inhibitor with significant activity against several class I PI3K isoforms and PI4KIIIβ.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including cervical cancer from which HeLa cells are derived.[4][5][6][7][8] Therefore, this compound is a valuable tool for studying the role of this pathway in HeLa cell biology.

Data Presentation: this compound Kinase Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its primary targets. This data is essential for estimating a starting concentration range for cell-based assays.

| Kinase Target | IC50 Value |

| PI3Kγ | 16 nM[1][2] |

| PI4KIIIβ | 19 nM[1][2] |

| PI3Kα | 39 nM[1][2] |

| PI3Kδ | 0.12 µM[1][2] |

| PI3Kβ | 0.59 µM[1][2] |

Note: These values were determined in in vitro kinase assays and may not directly translate to cellular activity. Cellular uptake, metabolism, and efflux can all influence the effective concentration.

Experimental Protocols

Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol describes how to determine the concentration of this compound that inhibits HeLa cell growth by 50% (GI50), a common measure of a compound's potency.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 10 µM down to 1 nM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of HeLa cells and the expected effect of the compound.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.